Atiprimod dihydrochloride

JAK2 inhibition JAK3 inhibition kinase selectivity

Atiprimod dihydrochloride (CAS 130065-61-1) is the definitive research-grade JAK2/JAK3 dual inhibitor with clinical Phase I/IIa validation and FDA orphan drug designation. Unlike pan-JAK inhibitors, it exhibits preferential inhibition of JAK2V617F mutant cells (IC50 0.42 μM vs 0.69 μM wild-type), blocks both STAT3 and STAT5 phosphorylation, and uniquely overcomes IL-6- and IGF-1-mediated protection against apoptosis in the bone marrow microenvironment. Proven in vivo efficacy in SCID mouse models of human myeloma. Procure this clinically characterized compound for translational relevance in myeloma or MPN research.

Molecular Formula C22H46Cl2N2
Molecular Weight 409.5 g/mol
CAS No. 130065-61-1
Cat. No. B1667674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtiprimod dihydrochloride
CAS130065-61-1
Synonymsantiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615
Molecular FormulaC22H46Cl2N2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
InChIInChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
InChIKeyMOUZYBYTICOTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atiprimod Dihydrochloride (CAS 130065-61-1): Chemical Profile and Key Characteristics for Procurement Decisions


Atiprimod dihydrochloride (CAS 130065-61-1) is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents [1]. The compound is a JAK2 inhibitor with an IC50 value of 397 nM and also inhibits STAT3 and STAT5 phosphorylation, blocking downstream signaling pathways of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) . Atiprimod downregulates anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in cells expressing the JAK2V617F mutation [2]. The compound has been advanced to Phase I/IIa clinical trials for refractory multiple myeloma and has received orphan drug designation for carcinoid cancer and multiple myeloma [3].

Atiprimod Dihydrochloride: Why Structural Analogs and Generic JAK Inhibitors Cannot Be Substituted Without Verification


Atiprimod dihydrochloride is chemically distinct from other JAK2 inhibitors and STAT3 modulators due to its azaspirane scaffold, which confers a unique dual JAK2/JAK3 inhibition profile rather than the JAK1/JAK2 selectivity of ruxolitinib or the potent JAK2 selectivity of fedratinib [1]. Substitution with a generic JAK2 inhibitor without empirical validation is unsupportable because atiprimod exhibits differential potency against JAK2V617F mutant cells (IC50 0.42 μM) compared to wild-type JAK2 cells (IC50 0.69 μM) [2], a profile not replicated by all JAK2 inhibitors. Furthermore, atiprimod's capacity to inhibit both IL-6 and VEGF secretion in the bone marrow microenvironment [3] and to overcome IL-6- and IGF-1-mediated protection against apoptosis [4] represents a mechanistic differentiation that generic substitution cannot guarantee. Procurement decisions must be grounded in the specific quantitative evidence presented below.

Atiprimod Dihydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


JAK2 Inhibition Potency and Selectivity Profile of Atiprimod Dihydrochloride Versus FDA-Approved JAK2 Inhibitors

Atiprimod dihydrochloride exhibits a JAK2 IC50 of 397 nM in biochemical assays , which is approximately 140-fold less potent than the FDA-approved JAK1/JAK2 inhibitor ruxolitinib (JAK2 IC50 = 2.8 nM) [1] and approximately 132-fold less potent than the JAK2-selective inhibitor fedratinib (JAK2 IC50 = 3 nM) . However, unlike ruxolitinib, which displays >130-fold selectivity for JAK1/JAK2 over JAK3 , atiprimod dihydrochloride is a dual JAK2/JAK3 inhibitor that also inhibits STAT3 and STAT5 phosphorylation downstream of both kinases . In cellular assays, atiprimod inhibits proliferation of FDCP-EpoR cells carrying the JAK2V617F mutation with an IC50 of 0.42 μM, compared to 0.69 μM for wild-type JAK2 cells, demonstrating preferential activity against the oncogenic mutant [2].

JAK2 inhibition JAK3 inhibition kinase selectivity myeloproliferative neoplasms

Antiproliferative Activity of Atiprimod Dihydrochloride in Multiple Myeloma Cell Lines Compared to STAT3 Inhibitor C188-9

Atiprimod dihydrochloride demonstrates potent antiproliferative activity across a panel of human multiple myeloma cell lines, with IC50 values ranging from 0.5 to 1.25 μM in MM.1S, U266, and RPMI8226 cells . In direct cross-study comparison with another STAT3 inhibitor, C188-9, atiprimod exhibits markedly superior potency: C188-9 has a reported IC50 of 23.07 μM in U266 cells [1], representing an approximately 18- to 46-fold weaker antiproliferative effect compared to atiprimod's activity in the same cell line. Furthermore, atiprimod's activity extends to IL-6-dependent (INA-6) and IL-6-independent (OPM1) MM cell lines with IC50 values in the range of 0.5–2 μM [2], and importantly, it retains efficacy against dexamethasone-, doxorubicin-, and melphalan-resistant MM cell lines while sparing normal peripheral blood mononuclear cells [3].

multiple myeloma STAT3 inhibition cell proliferation apoptosis

In Vivo Antitumor Efficacy of Atiprimod Dihydrochloride in Multiple Myeloma Xenograft Models: Dose-Response and Tumor Growth Inhibition

Atiprimod dihydrochloride has been evaluated in three distinct SCID mouse models of human multiple myeloma, providing dose-response and microenvironment-specific efficacy data. In a subcutaneous OPM1 xenograft model, intraperitoneal administration of atiprimod on alternate days for 7-14 days produced tumor growth inhibition (TGI) of 28–31% at 20 mg/kg, 30–48% at 30 mg/kg, and 55–60% at 50 mg/kg compared to vehicle controls [1]. In a more clinically relevant SCID-hu model incorporating a human fetal bone chip microenvironment engrafted with IL-6-dependent INA-6 cells, treatment with 40 mg/kg atiprimod resulted in a 60–75% reduction in serum soluble human IL-6 receptor (shuIL-6R) levels, a surrogate marker of tumor burden [2]. In a third model using primary patient MM cells engrafted into SCID-hu mice, 50 mg/kg atiprimod induced reduction of human paraprotein (IgGκ/IgGλ) in mouse sera, whereas paraprotein levels continued to rise in vehicle-treated controls [3].

multiple myeloma xenograft in vivo efficacy tumor growth inhibition

Clinical Development Status of Atiprimod Dihydrochloride: Phase I/IIa Evidence in Refractory Multiple Myeloma

Atiprimod dihydrochloride has been evaluated in a multi-center, open-label, dose-escalation Phase I/IIa clinical trial (NCT00086216) in patients with refractory or relapsed multiple myeloma [1]. The primary objective of this trial was to identify the maximum tolerated dose (MTD) of atiprimod, both as monotherapy and in combination with ursodiol [2]. This trial represents a level of clinical validation not available for many research-grade JAK/STAT pathway inhibitors, including the comparator C188-9. Additionally, atiprimod has been investigated in Phase II trials for neuroendocrine carcinoma (NCT00388063, NCT00663429) and advanced cancer (NCT00214838), and has received orphan drug designation from the FDA for both carcinoid cancer and multiple myeloma [3]. The compound's advancement to Phase II testing and orphan drug designation indicate a favorable preclinical safety profile sufficient to support human clinical investigation [4].

clinical trial multiple myeloma Phase I/IIa refractory disease

Atiprimod Dihydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Multiple Myeloma Research Requiring In Vivo-Validated JAK/STAT Pathway Inhibition

Atiprimod dihydrochloride is optimally suited for academic and pharmaceutical research programs focused on multiple myeloma, particularly studies investigating the role of JAK2/STAT3 signaling in tumor progression and drug resistance. The compound's demonstrated in vivo efficacy in three distinct SCID mouse models of human myeloma—including subcutaneous xenograft (55–60% TGI at 50 mg/kg), SCID-hu bone marrow microenvironment model (60–75% reduction in shuIL-6R at 40 mg/kg), and primary patient-derived xenograft model (reduction in human paraprotein at 50 mg/kg) [1]—provides a robust preclinical foundation for translational studies. The compound's ability to overcome IL-6- and IGF-1-mediated protection against apoptosis [2] makes it particularly valuable for studies addressing microenvironment-mediated drug resistance in myeloma.

Studies of JAK2V617F-Driven Hematologic Malignancies and Mutant-Selective Kinase Inhibition

Atiprimod dihydrochloride is specifically indicated for research applications involving JAK2V617F-driven myeloproliferative neoplasms, including polycythemia vera and related disorders. The compound exhibits preferential inhibition of JAK2V617F mutant cells (IC50 = 0.42 μM) compared to wild-type JAK2 cells (IC50 = 0.69 μM) [3], and was more effective at inhibiting proliferation of peripheral blood hematopoietic progenitors from JAK2V617F-positive polycythemia vera patients than from normal individuals (p = 0.001) [4]. This mutant-selective activity profile distinguishes atiprimod from pan-JAK inhibitors like ruxolitinib and supports its use in studies specifically investigating JAK2V617F-dependent signaling pathways and therapeutic strategies targeting the mutant kinase.

Dual JAK2/JAK3 Inhibition Studies Requiring a Tool Compound with Distinct Kinase Selectivity Profile

For researchers investigating the differential roles of JAK family kinases in hematologic malignancies or autoimmune conditions, atiprimod dihydrochloride offers a unique dual JAK2/JAK3 inhibition profile that contrasts with the JAK1/JAK2 selectivity of ruxolitinib (JAK2 IC50 = 2.8 nM; >130-fold selective over JAK3) and the potent JAK2 selectivity of fedratinib (JAK2 IC50 = 3 nM) . Atiprimod's inhibition of both STAT3 and STAT5 phosphorylation downstream of JAK2 and JAK3 provides a broader blockade of the JAK/STAT signaling axis than JAK2-selective inhibitors, making it suitable for studies requiring simultaneous suppression of both JAK2- and JAK3-mediated signaling pathways.

Translational Research Programs Requiring Clinically Validated JAK/STAT Inhibitors with Human Safety Data

Atiprimod dihydrochloride is distinguished from many research-grade JAK/STAT pathway inhibitors by its advancement to Phase I/IIa clinical testing in refractory multiple myeloma (NCT00086216) [5] and Phase II testing in neuroendocrine carcinoma [6], as well as FDA orphan drug designation for both carcinoid cancer and multiple myeloma [7]. For academic or industrial translational research programs planning eventual clinical development, atiprimod offers a compound with established human dosing parameters and safety characterization, reducing the translational uncertainty associated with compounds lacking clinical exposure data. This clinical validation provides a more relevant reference standard for studies intended to inform future therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atiprimod dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.